Cot inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

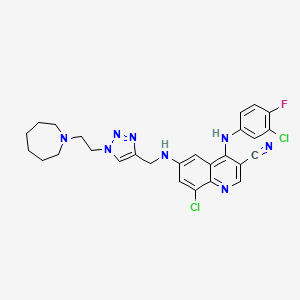

2D Structure

3D Structure

Properties

IUPAC Name |

6-[[1-[2-(azepan-1-yl)ethyl]triazol-4-yl]methylamino]-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27Cl2FN8/c28-23-12-19(5-6-25(23)30)34-26-18(14-31)15-33-27-22(26)11-20(13-24(27)29)32-16-21-17-38(36-35-21)10-9-37-7-3-1-2-4-8-37/h5-6,11-13,15,17,32H,1-4,7-10,16H2,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFKJFUFYPOTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27Cl2FN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468951 | |

| Record name | Cot inhibitor-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915365-57-0 | |

| Record name | Cot inhibitor-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of Cot Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cot inhibitor-1 is a potent and selective small molecule inhibitor of the serine/threonine kinase, Tumor Progression Locus-2 (Tpl2), also known as Cot or MAP3K8. Tpl2 is a critical regulator of inflammatory signaling pathways, primarily through its activation of the mitogen-activated protein kinase (MAPK) cascade. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the intricate signaling pathways it modulates. It further presents a compilation of quantitative data on its inhibitory activity and provides synthesized experimental protocols for key assays used to characterize its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation, immunology, and oncology who are investigating Tpl2-mediated signaling and the therapeutic potential of its inhibitors.

Introduction to Tpl2 (Cot) Kinase

Tumor Progression Locus-2 (Tpl2) is a member of the MAP3K family of protein kinases. It functions as a key upstream activator of the MEK-ERK signaling cascade in response to various inflammatory and immune stimuli.[1][2][3][4] The activation of Tpl2 is tightly regulated and its aberrant activity has been implicated in a range of inflammatory diseases and cancers, making it an attractive therapeutic target.[2][4]

The Tpl2 Signaling Pathway

Tpl2 is a central node in a signaling pathway that translates signals from cell surface receptors, such as Toll-like receptors (TLRs), Interleukin-1 receptor (IL-1R), and Tumor Necrosis Factor receptor (TNFR), into downstream cellular responses.[1][2]

Upstream Activation of Tpl2

In unstimulated cells, Tpl2 is held in an inactive state through its association with the NF-κB1 precursor protein, p105.[5][6][7][8][9] Upon receptor stimulation by ligands like lipopolysaccharide (LPS), IL-1, or TNF-α, a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[5][6][7] The IKK complex, in turn, phosphorylates p105, targeting it for ubiquitination and subsequent proteasomal degradation.[5][6][7][8][9] This degradation releases Tpl2, allowing for its activation through phosphorylation.[5][8]

Downstream Signaling Cascades

Once activated, Tpl2 phosphorylates and activates MEK1 and MEK2 (MKK1/2), which are dual-specificity kinases.[1][2] Activated MEK, in turn, phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Phosphorylated ERK then translocates to the nucleus to regulate the activity of various transcription factors, leading to the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[5][6] In certain cellular contexts and in response to specific stimuli, Tpl2 has also been shown to activate the JNK and p38 MAPK pathways, as well as the NF-κB signaling pathway.[2]

Mechanism of Action of this compound

This compound is a selective, ATP-competitive inhibitor of Tpl2 kinase.[10] By binding to the ATP-binding pocket of Tpl2, it prevents the phosphorylation of its downstream substrate, MEK. This blockade of the Tpl2-MEK-ERK signaling axis leads to a potent inhibition of the production of pro-inflammatory cytokines, most notably TNF-α.[10]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key IC50 values reported in the literature.

| Target/Assay | IC50 Value | Reference |

| Tpl2 (Cot) Kinase | 28 nM | [10] |

| TNF-α production in human whole blood | 5.7 nM | [10] |

Experimental Protocols

The following sections provide detailed, synthesized methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Tpl2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of Tpl2.

Methodology:

-

Cell Lysis: Lyse cells (e.g., LPS-stimulated macrophages) in a buffer containing protease and phosphatase inhibitors to obtain total cell lysates.

-

Immunoprecipitation: Incubate the cell lysate with an anti-Tpl2 antibody overnight at 4°C, followed by the addition of protein A/G-agarose beads to pull down Tpl2.

-

Washing: Wash the immunoprecipitated Tpl2-bead complex several times with lysis buffer and then with kinase assay buffer.

-

Inhibitor Incubation: Resuspend the beads in kinase assay buffer and incubate with varying concentrations of this compound for a specified time at room temperature.

-

Kinase Reaction: Initiate the kinase reaction by adding recombinant, inactive MEK1 as a substrate and ATP (spiked with γ-³²P-ATP). Incubate at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to X-ray film to visualize the radiolabeled, phosphorylated MEK1. The intensity of the band corresponds to Tpl2 kinase activity.

Western Blot Analysis of MEK and ERK Phosphorylation

This assay is used to determine the effect of this compound on the downstream signaling cascade in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for 1 hour. Subsequently, stimulate with an agonist like LPS for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in 1x SDS-PAGE sample buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against total MEK and total ERK.

Conclusion

This compound exerts its mechanism of action through the selective inhibition of Tpl2 kinase, a key regulator of the MAPK signaling pathway. By blocking the phosphorylation of MEK and subsequently ERK, it effectively suppresses the production of pro-inflammatory cytokines like TNF-α. The data and protocols presented in this guide provide a comprehensive resource for researchers studying Tpl2 signaling and the therapeutic potential of its inhibitors. A thorough understanding of the molecular mechanisms and the availability of robust experimental procedures are crucial for the continued development of novel anti-inflammatory and anti-cancer therapies targeting this important kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]

- 3. longdom.org [longdom.org]

- 4. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation and function of TPL-2, an IκB kinase-regulated MAP kinase kinase kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation and function of TPL-2, an IκB kinase-regulated MAP kinase kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation at Thr-290 regulates Tpl2 binding to NF-κB1/p105 and Tpl2 activation and degradation by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IκB kinase regulation of the TPL-2/ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | MAPK | TNF | TargetMol [targetmol.com]

The Role of Cot/Tpl2 in Inflammation: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of the serine/threonine kinase Cot/Tpl2 in inflammatory signaling pathways. This document provides a comprehensive overview of Cot/Tpl2's mechanism of action, its impact on inflammatory mediator production, and detailed methodologies for its study, positioning it as a key therapeutic target in inflammatory diseases.

Introduction: Cot/Tpl2 as a Central Regulator of Inflammation

Tumor progression locus 2 (Tpl2), also known as Cancer Osaka Thyroid (Cot) or MAP3K8, is a critical mitogen-activated protein kinase kinase kinase (MAP3K) that functions as a central node in the inflammatory response.[1][2] It is activated downstream of various pro-inflammatory receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R).[1][2] Upon activation, Cot/Tpl2 primarily mediates the activation of the MEK1/2-ERK1/2 signaling cascade, playing an essential role in the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[3][4] Its specific and crucial role in inflammation has made it an attractive target for the development of novel anti-inflammatory therapeutics.[3]

The Cot/Tpl2 Signaling Pathway

Cot/Tpl2 is a tightly regulated kinase, the activity of which is controlled by a complex series of molecular interactions and post-translational modifications.

Mechanism of Cot/Tpl2 Activation

In its inactive state, Cot/Tpl2 is sequestered in a complex with the NF-κB1 precursor protein, p105, and A20-binding inhibitor of NF-κB (ABIN-2).[1][4] This interaction is crucial for maintaining Cot/Tpl2 stability and preventing its constitutive activity. The activation of Cot/Tpl2 is initiated by pro-inflammatory stimuli that lead to the activation of the IκB kinase (IKK) complex. IKKβ then phosphorylates p105, targeting it for proteasomal degradation.[1] This degradation releases Cot/Tpl2, allowing it to become phosphorylated and catalytically active. The active Cot/Tpl2 then phosphorylates and activates its primary downstream targets, MEK1 and MEK2.[1][5]

Downstream Effectors of Cot/Tpl2

The primary and most well-characterized downstream targets of Cot/Tpl2 are MEK1 and MEK2, which in turn activate the MAP kinases ERK1 and ERK2.[3] The Cot/Tpl2-ERK pathway regulates the expression of a wide array of inflammatory genes. In addition to the MEK/ERK axis, Cot/Tpl2 has been shown to activate p38 MAP kinase and influence NF-κB signaling in a cell-type and stimulus-specific manner.[6]

Key downstream effects of Cot/Tpl2 activation include:

-

Induction of Pro-inflammatory Cytokines: Cot/Tpl2 is essential for the production of TNF-α, Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-23 (IL-23).[3][7]

-

Regulation of Chemokine Expression: It also controls the expression of various chemokines, which are critical for the recruitment of immune cells to sites of inflammation.

-

Enzyme Induction: Cot/Tpl2 signaling leads to the induction of enzymes such as Cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins.[8][9][10]

-

mRNA Stability: Cot/Tpl2 can also regulate the stability of certain inflammatory mRNAs, such as TNF-α, IL-6, and KC, thereby post-transcriptionally controlling their expression.[11][12]

Quantitative Impact of Cot/Tpl2 on Inflammatory Mediator Production

The functional significance of Cot/Tpl2 in inflammation is underscored by studies utilizing knockout mouse models and specific inhibitors. These studies provide quantitative data on the extent to which Cot/Tpl2 regulates the production of key inflammatory mediators.

| Mediator | Cell Type/Model | Stimulus | Effect of Cot/Tpl2 Deficiency/Inhibition | Reference |

| TNF-α | Bone Marrow-Derived Macrophages (BMDMs) | LPS | Significantly reduced production in Cot/Tpl2-/- cells. | [13] |

| IL-1β | BMDMs | Adiponectin | Reduced secretion in Cot/Tpl2-/- macrophages. | [5] |

| IL-6 | BMDMs | Adiponectin | No significant change in secretion in Cot/Tpl2-/- macrophages despite increased mRNA levels. | [5] |

| IL-12 | BMDMs | CpG-DNA | Significantly increased production in Cot/Tpl2-/- macrophages. | [13] |

| IL-23 (p19) | Macrophages | LPS | Significantly less production in Cot/Tpl2-/- macrophages. | [7] |

| COX-2 | BMDMs | LPS | Low levels of expression in Cot/Tpl2-/- macrophages. | [8][9][10] |

| PGE2 | BMDMs | LPS | Low levels of production in Cot/Tpl2-/- macrophages. | [9][10] |

| MIP-1β | Zymosan-induced inflammation in mice | Zymosan | Significantly decreased concentration in Cot/Tpl2-/- mice. | [14] |

| Inhibitor | Assay | Target | IC50 | Reference |

| Compound 34 | LPS-stimulated human whole blood | TNF-α production | 110 nM | [15] |

| 8-bromo-4-(3-chloro-4-fluorophenylamino)-6-[(1-methyl-1H-imidazol-4-yl)methylamino]quinoline-3-carbonitrile | LPS-stimulated rat whole blood | TNF-α production | 30 nM | [16] |

| 1,7-naphthyridine-3-carbonitriles | Tpl2 kinase assay | Tpl2 | Varies by compound | [17] |

Detailed Experimental Protocols

In Vitro Cot/Tpl2 Kinase Assay

This protocol outlines a method for measuring the kinase activity of recombinant Cot/Tpl2 using an inactive substrate.

Materials:

-

Recombinant active Cot/Tpl2 protein

-

Inactive MEK1 as a substrate

-

Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

[γ-³²P]ATP

-

ATP solution

-

Kinase inhibitor (as a negative control)

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the desired concentration of recombinant Cot/Tpl2, and the inactive MEK1 substrate.

-

To a subset of reactions, add a known Cot/Tpl2 inhibitor to serve as a negative control.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of approximately 100 µM.

-

Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the incorporation of ³²P into the MEK1 substrate using a phosphorimager.

Co-immunoprecipitation of Cot/Tpl2 and p105

This protocol describes a method to study the interaction between Cot/Tpl2 and its regulatory partner, p105.

Materials:

-

Cell culture expressing Cot/Tpl2 and p105

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against p105 or Cot/Tpl2 for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

-

Antibodies for western blotting (anti-Cot/Tpl2 and anti-p105)

Procedure:

-

Lyse the cells in ice-cold Lysis Buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-p105) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

-

Wash the beads several times with Wash Buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluted proteins by western blotting using antibodies against both Cot/Tpl2 and p105.

Cot/Tpl2 in Inflammatory Disease Models

The role of Cot/Tpl2 in the pathogenesis of inflammatory diseases has been extensively studied in various animal models.

Inflammatory Bowel Disease (IBD)

In models of experimental colitis, such as dextran sulfate sodium (DSS)-induced colitis, mice deficient in Cot/Tpl2 exhibit significantly reduced disease severity.[18] This is associated with decreased production of inflammatory cytokines in the colon.[18] Furthermore, pharmacological inhibition of Cot/Tpl2 kinase activity has been shown to be as effective as genetic deletion in ameliorating colitis.[18] These findings highlight the potential of targeting Cot/Tpl2 for the treatment of Crohn's disease, where increased TPL-2/ERK activation has been observed in patients.[18]

Rheumatoid Arthritis

Given the critical role of TNF-α in the pathophysiology of rheumatoid arthritis, and the essential function of Cot/Tpl2 in TNF-α production, Cot/Tpl2 is considered a promising therapeutic target for this autoimmune disease.[3]

Conclusion and Future Directions

Cot/Tpl2 has been firmly established as a key kinase in the inflammatory response, orchestrating the production of a plethora of pro-inflammatory mediators. Its well-defined role in the MEK/ERK pathway and its regulation by the NF-κB pathway place it at the crossroads of inflammatory signaling. The compelling data from preclinical models of inflammatory diseases strongly support the continued development of selective Cot/Tpl2 inhibitors as a novel therapeutic strategy. Future research should focus on further elucidating the cell-type specific roles of Cot/Tpl2 in different inflammatory contexts and advancing the clinical development of potent and safe Cot/Tpl2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. TPL2 kinase action and control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2) PROTEIN KINASE IN GLIAL INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cot/tpl2 participates in the activation of macrophages by adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tpl2/Cot Signals Activate ERK, JNK, and NF-κB in a Cell-type and Stimulus-specific Manner* | Semantic Scholar [semanticscholar.org]

- 7. Cot/Tpl2 regulates IL-23 p19 expression in LPS-stimulated macrophages through ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cot/tpl2-MKK1/2-Erk1/2 controls mTORC1-mediated mRNA translation in Toll-like receptor–activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A serine/threonine kinase, Cot/Tpl2, modulates bacterial DNA–induced IL-12 production and Th cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cot/tpl2 (MAP3K8) Mediates Myeloperoxidase Activity and Hypernociception following Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genetic and pharmacological targeting of TPL-2 kinase ameliorates experimental colitis: a potential target for the treatment of Crohn's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cot Inhibitor-1 in the Modulation of TNF-alpha Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. Its production is tightly regulated by complex intracellular signaling cascades. One of the key regulators of TNF-α synthesis is the serine/threonine kinase, Cancer Osaka Thyroid (Cot), also known as Tumor Progression Locus 2 (Tpl2) or Mitogen-Activated Protein Kinase Kinase Kinase 8 (MAP3K8). This technical guide provides an in-depth analysis of the effect of Cot inhibitor-1, a selective Tpl2/MAP3K8 inhibitor, on the production of TNF-α. We will delve into the underlying signaling pathways, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for the assessment of its activity.

Introduction

Cot/Tpl2 is a critical upstream kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Specifically, it functions as a MAP3K that, upon activation by various inflammatory stimuli, phosphorylates and activates MEK1/2 (MAP2K), which in turn phosphorylates and activates Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[1][2] The activation of the Tpl2-MEK-ERK cascade is essential for the production of TNF-α, particularly in innate immune cells such as macrophages and monocytes.[2][3]

This compound is a potent and selective small molecule inhibitor of Tpl2 kinase. Its ability to block the Tpl2-mediated signaling pathway makes it a valuable tool for studying the role of this kinase in inflammation and a potential therapeutic agent for TNF-α-driven diseases. This guide will explore the mechanism of action of this compound and its quantifiable effects on TNF-α production.

The Tpl2/MAP3K8 Signaling Pathway in TNF-α Production

The production of TNF-α in response to inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), is primarily mediated by the activation of Toll-like receptor 4 (TLR4). This initiates a signaling cascade that leads to the activation of Tpl2 and the subsequent production of TNF-α. The key steps in this pathway are outlined below.

Caption: LPS-induced Tpl2 signaling pathway leading to TNF-α production.

Quantitative Analysis of this compound Activity

The efficacy of this compound in suppressing TNF-α production has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Tpl2 Kinase Activity and TNF-α Production

| Compound | Assay Type | Cell Type / System | IC50 (nM) | Reference |

| This compound | Tpl2 Kinase Assay | Recombinant Human Tpl2 | 28 | --INVALID-LINK-- |

| This compound | TNF-α Production | Human Whole Blood (LPS-stimulated) | 5.7 | --INVALID-LINK-- |

| Tpl2 Inhibitor | TNF-α Production | Primary Microglia (LPS-stimulated) | Dose-dependent inhibition observed | --INVALID-LINK-- |

Table 2: In Vivo Inhibition of LPS-Induced TNF-α Production

| Compound | Animal Model | Administration Route | Dose | % Inhibition of TNF-α | Reference |

| Compound 34 (Tpl2 inhibitor) | Rat | Oral | 30 mg/kg | ~70% | --INVALID-LINK-- |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on TNF-α production.

In Vitro TNF-α Production Assay in Human Whole Blood

This protocol describes the measurement of TNF-α production in LPS-stimulated human whole blood.

Caption: Workflow for in vitro TNF-α production assay in human whole blood.

Protocol:

-

Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

-

Pre-incubation: In a 96-well plate, add 180 µL of whole blood per well. Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells. Pre-incubate for 30-60 minutes at 37°C.

-

Stimulation: Add 10 µL of LPS solution (e.g., final concentration of 100 ng/mL) to each well to stimulate TNF-α production.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells. Carefully collect the plasma supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the plasma samples using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

Western Blot Analysis of ERK Phosphorylation in Macrophages

This protocol details the assessment of this compound's effect on the phosphorylation of ERK1/2 in a macrophage cell line, such as RAW264.7.

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Protocol:

-

Cell Culture: Seed RAW264.7 macrophage cells in 6-well plates and allow them to adhere overnight.

-

Serum Starvation: Replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a powerful tool for investigating the role of the Tpl2/MAP3K8 signaling pathway in inflammatory processes. The data presented in this guide clearly demonstrate its ability to potently inhibit Tpl2 kinase activity and, consequently, suppress the production of the key pro-inflammatory cytokine, TNF-α. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the therapeutic potential of Tpl2 inhibition in a variety of inflammatory and autoimmune conditions. As our understanding of the intricate signaling networks governing inflammation deepens, targeted therapies, such as those employing Cot inhibitors, hold significant promise for the development of novel and more effective treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of Cot inhibitor-1

An In-depth Technical Guide on the Discovery and Synthesis of Cot Inhibitor-1

Introduction

Cancer Osaka Thyroid (Cot), also known as Tumor Progression Locus 2 (Tpl2) or MAP3K8, is a serine/threonine kinase that functions as a critical regulator of inflammatory signaling pathways. As a member of the mitogen-activated protein kinase (MAPK) kinase kinase (MAP3K) family, Cot/Tpl2 is positioned upstream of the MEK-ERK, JNK, and p38 MAPK cascades.[1][2] Its activation is triggered by stimuli such as Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) engagement, leading to the downstream activation of transcription factors like NF-κB and AP-1.[3] This cascade ultimately drives the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). Given its central role in inflammation, Cot/Tpl2 has emerged as a promising therapeutic target for a range of macrophage-driven inflammatory diseases and certain cancers.[2][4]

This technical guide details the discovery, pharmacological profile, and synthesis of this compound, a selective and potent inhibitor of Cot/Tpl2 kinase. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.

Discovery and Pharmacological Profile

This compound (also referred to as compound 28 in the primary literature) was identified through efforts to develop selective inhibitors of Tpl2 kinase.[5] The primary screening and subsequent structure-activity relationship (SAR) studies focused on optimizing for potent enzymatic inhibition of Cot/Tpl2 and effective suppression of TNF-α production in cellular assays.

Data Presentation: Potency and Selectivity

The inhibitory activity of this compound was evaluated in both enzymatic and cellular assays. The quantitative data are summarized in the table below, showcasing its high potency against its primary target and its functional efficacy in a relevant cellular context.

| Target/Assay | IC₅₀ (nM) | Description |

| Tpl2 (Cot) Kinase | 28 nM | Enzymatic assay measuring direct inhibition of Tpl2 kinase activity. |

| TNF-α Production (Human Whole Blood) | 5.7 nM | Cellular assay measuring the inhibition of TNF-α release in response to stimuli. |

Table 1: In vitro and cellular potency of this compound.[5]

Mechanism of Action

This compound acts as a direct inhibitor of the Cot/Tpl2 kinase. By binding to the kinase, it prevents the phosphorylation and subsequent activation of its downstream substrates, primarily MEK1/2. This blockade interrupts the signal transduction cascade that leads to the expression of pro-inflammatory genes, including TNF-α. The potent inhibition of TNF-α production in human whole blood demonstrates its cell permeability and effectiveness in a complex biological environment.[5]

Signaling Pathways and Experimental Workflows

Cot/Tpl2 Signaling Cascade

Cot/Tpl2 is a key node in inflammatory signaling. In resting cells, it is held in an inactive complex with the NF-κB precursor protein, p105.[3] Upon stimulation by signals like LPS (via TLRs), the IKK complex is activated, leading to the proteasomal degradation of p105. This event releases Cot/Tpl2, allowing it to become phosphorylated and fully active. Activated Cot/Tpl2 then phosphorylates and activates MEK1/2, which in turn activates the ERK1/2 MAP kinases, leading to the activation of transcription factors that drive inflammatory responses.[1][3][6]

Drug Discovery Workflow

The discovery of this compound followed a structured workflow common in modern drug development, beginning with the screening of a compound library and progressing through stages of optimization and characterization.

Experimental Protocols

Tpl2/Cot Kinase Inhibition Assay

This protocol outlines a representative method for measuring the direct enzymatic inhibition of Tpl2 kinase.

-

Objective : To determine the IC₅₀ value of this compound against purified Tpl2 kinase.

-

Materials :

-

Recombinant human Tpl2 kinase.

-

MEK1 (inactive) as a substrate.

-

ATP (Adenosine triphosphate).

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

This compound (serial dilutions).

-

Detection system (e.g., ADP-Glo™, Lance®, or radiolabeled [γ-³²P]ATP).

-

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 96-well or 384-well plate, add Tpl2 kinase and the substrate (MEK1) to each well.

-

Add the diluted inhibitor compound to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Kₘ for Tpl2.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and quantify the amount of phosphorylated MEK1 or ADP produced using the chosen detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

TNF-α Production Inhibition Assay in Human Whole Blood

This protocol describes a method to assess the functional activity of the inhibitor in a physiologically relevant ex vivo setting.

-

Objective : To measure the IC₅₀ of this compound for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production.

-

Materials :

-

Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant).

-

LPS from E. coli.

-

This compound (serial dilutions).

-

RPMI 1640 medium.

-

TNF-α ELISA kit.

-

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO and then dilute in RPMI medium.

-

In a 96-well plate, add 180 µL of human whole blood to each well.

-

Add 10 µL of the diluted inhibitor to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of LPS solution (final concentration typically 100 ng/mL) to stimulate TNF-α production. Include unstimulated (no LPS) and vehicle (DMSO) controls.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Collect the supernatant (plasma) and measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

-

Chemical Synthesis

The synthesis of this compound involves a multi-step sequence. While the primary literature provides the specific details, the general synthetic strategy for analogous 1,7-naphthyridine or quinoline-based inhibitors often involves the construction of the core heterocyclic system followed by sequential coupling reactions to install the required side chains.[7][8]

Logical Synthesis Workflow

The synthesis can be logically broken down into the formation of a key intermediate, followed by late-stage diversification. This approach is common for building libraries of related compounds for SAR studies.

Conclusion

This compound is a potent and selective inhibitor of the Cot/Tpl2 kinase, demonstrating significant efficacy in blocking the production of the key pro-inflammatory cytokine TNF-α. Its discovery highlights the viability of targeting Cot/Tpl2 for the treatment of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive overview for researchers working on the development of novel kinase inhibitors, offering a foundation for further investigation and optimization of this important compound class.

References

- 1. Multiple mitogen-activated protein kinase signaling pathways connect the cot oncoprotein to the c-jun promoter and to cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Discovery of Imidazoquinolines as a Novel Class of Potent, Selective, and in Vivo Efficacious Cancer Osaka Thyroid (COT) Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Multiple Mitogen-Activated Protein Kinase Signaling Pathways Connect the Cot Oncoprotein to the c-jun Promoter and to Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

Downstream targets of Cot/Tpl2 kinase

An In-Depth Technical Guide to the Downstream Targets of Cot/Tpl2 Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor progression locus 2 (Tpl2), also known as Cot or MAP3K8, is a critical serine/threonine protein kinase that functions as a key node in inflammatory signaling pathways. Activated by a range of stimuli including Toll-like receptor (TLR) ligands, interleukins, and tumor necrosis factor-alpha (TNF-α), Tpl2 is an essential transducer linking upstream signals to downstream effector kinase cascades. Its central role in regulating the production of pro-inflammatory cytokines has made it an attractive therapeutic target for autoimmune diseases and certain cancers. This technical guide provides a comprehensive overview of the known downstream targets of Tpl2, presents quantitative data on its activity, details key experimental protocols for target identification and validation, and visualizes the core signaling pathways.

Tpl2 Activation Mechanism

In unstimulated cells, Tpl2's kinase activity is suppressed through its association with an inhibitory complex. This complex is primarily composed of Tpl2, NF-κB1 p105 (a precursor to the p50 NF-κB subunit), and ABIN2 (A20-binding inhibitor of NF-κB). This interaction not only inhibits Tpl2's catalytic function but also stabilizes the Tpl2 protein, protecting it from proteasomal degradation.

Upon stimulation by agonists like LPS, TNF-α, or IL-1β, the IκB Kinase (IKK) complex is activated. IKKβ then phosphorylates NF-κB1 p105 at specific C-terminal serine residues (Ser927 and Ser932), signaling for its ubiquitination and subsequent degradation by the proteasome. This degradation liberates Tpl2 from the inhibitory complex, allowing it to become catalytically active. The free, active Tpl2 is unstable and is itself targeted for degradation, which serves to terminate the signal.

Downstream Signaling Pathways and Targets

Once activated, Tpl2 phosphorylates and activates several downstream kinases, primarily within the Mitogen-Activated Protein Kinase (MAPK) cascades.

The Canonical MEK/ERK Pathway

The most well-established function of Tpl2 is as the essential MAP3K that activates the MEK1/2-ERK1/2 pathway in response to inflammatory stimuli in myeloid cells. Active Tpl2 directly phosphorylates and activates MEK1 (MAP2K1) and MEK2 (MAP2K2). These dual-specificity kinases, in turn, phosphorylate and activate ERK1 (MAPK3) and ERK2 (MAPK1). This signaling axis is crucial for the post-transcriptional regulation of TNF-α production and the expression of other inflammatory genes.

The p38 MAPK and JNK Pathways

Beyond the ERK cascade, Tpl2 has been shown to activate other MAPK pathways in a cell-type and stimulus-dependent manner.

-

p38 MAPK Pathway: In neutrophils, Tpl2 can activate the p38 MAPK pathway by phosphorylating the upstream MAP2Ks, MEK3 and MEK6. This leads to the activation of p38α and p38δ, promoting neutrophilic inflammation.

-

JNK Pathway: Tpl2 can also phosphorylate and activate SEK1 (MAP2K4), an upstream activator of the JNK (c-Jun N-terminal kinase) pathway. The relevance of this branch of Tpl2 signaling can vary significantly between different cell types.

Other Emerging Downstream Targets

Recent research has begun to uncover non-canonical roles for Tpl2.

-

mTORC1 Signaling: In macrophages, the Tpl2-ERK axis has been shown to control mTORC1-mediated mRNA translation by regulating the phosphorylation of downstream effectors like the S6 ribosomal protein and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

Phagosome Maturation: Tpl2 catalytic activity promotes phagosome acidification and bacterial killing in macrophages. This function appears to be independent of downstream MAP kinase activation. Phosphoproteomic analysis has identified DMXL1, a V-ATPase regulatory protein, as a potential direct substrate in this process.

An In-depth Technical Guide to Cot Inhibitor-1 for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cot inhibitor-1, also known as Tpl2 inhibitor or MAP3K8 inhibitor, is a potent and selective small molecule inhibitor of the Cancer Osaka Thyroid (Cot) protein kinase.[1][2][3] Cot, also referred to as Tumor Progression Locus 2 (Tpl2) or MAP3K8, is a serine/threonine kinase that plays a critical role in the intracellular signaling cascades of the immune system.[4][5] Specifically, it is an essential upstream activator of the MEK/ERK pathway, a key signaling route for the production of pro-inflammatory cytokines.[4]

The inhibitor's ability to selectively block Cot kinase activity makes it an invaluable tool for immunology research. It allows for the precise investigation of the Cot-mediated signaling pathways involved in inflammation and immune responses.[2][6] Its use has potential therapeutic implications for a range of conditions, including autoimmune diseases like rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[2][3][4] This guide provides a comprehensive technical overview of this compound, including its properties, mechanism of action, and detailed experimental protocols for its application in immunology research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. Proper handling and storage are crucial for maintaining its stability and activity.

| Property | Value | Reference |

| IUPAC Name | 6-[[1-[2-(azepan-1-yl)ethyl]triazol-4-yl]methylamino]-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile | [7] |

| Synonyms | Tpl2 inhibitor, MAP3K8 inhibitor, Compound 28 | [1][8][9] |

| CAS Number | 915365-57-0 | [1][7][10] |

| Molecular Formula | C₂₇H₂₇Cl₂FN₈ | [7][10] |

| Molecular Weight | 553.5 g/mol | [7][10] |

| Solubility | Soluble in DMSO (≥ 10 mg/ml) | [10] |

| Storage (Powder) | -20°C for 3 years | [3] |

| Storage (In Solvent) | -80°C for 1 year | [1][3] |

Mechanism of Action

Cot/Tpl2 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[4] It functions as a critical node in signaling pathways initiated by inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs) or signaling through the IL-1 receptor.[4] Upon activation, Cot phosphorylates and activates MEK1 and MEK2 (MAP2K1/2), which in turn phosphorylate and activate ERK1 and ERK2 (MAPK1/2).[4][11] This activation of the ERK pathway ultimately leads to the transcription and production of key pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][4]

This compound exerts its effect by selectively binding to the ATP-binding pocket of Cot/Tpl2, preventing its kinase activity. This blockade halts the phosphorylation of MEK1/2, thereby inhibiting the entire downstream signaling cascade and suppressing the production of inflammatory mediators.

Figure 1. Cot/Tpl2 signaling pathway and the action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key potency values reported in the literature.

| Parameter | Value | Assay System | Reference |

| IC₅₀ (Tpl2 Kinase) | 28 nM | In vitro kinase assay | [1][2][3] |

| IC₅₀ (TNF-α production) | 5.7 nM | Human whole blood | [1][2][3] |

| IC₅₀ (LPS-induced TNF-α) | 5.4 µM | Isolated human whole blood | [10] |

Key Experimental Protocols

This compound is a versatile tool for studying inflammatory signaling. Below are detailed protocols for key experiments in which this inhibitor is commonly used.

Cot Kinase Assay

This assay directly measures the enzymatic activity of Cot/Tpl2 kinase and is used to determine the potency (e.g., IC₅₀) of inhibitors. Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen™ are modern, preferred formats due to their robustness and high-throughput capabilities.[12]

Objective: To quantify the inhibition of Cot/Tpl2 kinase activity by this compound.

Methodology (based on TR-FRET/LanthaScreen™ format): [12][13]

-

Reagent Preparation:

-

Kinase Reaction Buffer: Prepare a buffer typically consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[13]

-

Cot/Tpl2 Enzyme: Dilute recombinant human Cot/Tpl2 enzyme to the desired working concentration (e.g., 2x final concentration) in Kinase Reaction Buffer. The exact concentration should be determined empirically through a kinase titration experiment.[13]

-

Substrate/ATP Solution: Prepare a 2x solution containing the kinase substrate (e.g., 400 nM Fluorescein-MAP2K1) and ATP (concentration at or near the Km for the enzyme) in Kinase Reaction Buffer.[13]

-

Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO, then dilute further into the Kinase Reaction Buffer to create a range of concentrations for testing.

-

Detection Solution: Prepare a solution containing a Terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction.[13]

-

-

Assay Procedure:

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a low-volume 384-well plate.

-

Add 5 µL of the 2x Cot/Tpl2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of the Detection Solution to each well.

-

Incubate for at least 30 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio to determine the extent of substrate phosphorylation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Figure 2. Workflow for a TR-FRET based Cot Kinase Assay.

Western Blotting for Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in the Cot signaling pathway, such as MEK and ERK, providing direct evidence of the inhibitor's effect within the cell.[11][14]

Objective: To assess the effect of this compound on the phosphorylation of MEK and ERK in stimulated immune cells.

-

Cell Culture and Treatment:

-

Culture immune cells (e.g., macrophages, monocytes) to an appropriate density.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to activate the Cot pathway.

-

-

Cell Lysis and Protein Quantification:

-

Place the culture dish on ice and wash the cells with ice-cold PBS.[17]

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Agitate for 30 minutes at 4°C.[17]

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[15]

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.[15]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Incubate the membrane with primary antibodies specific for phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[16][18]

-

Wash the membrane three times with TBST for 5-10 minutes each.[16]

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again three times with TBST.[16]

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[15]

-

Capture the signal using an imaging system or X-ray film.

-

Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

-

Figure 3. General workflow for a Western Blotting experiment.

Intracellular Cytokine Staining and Flow Cytometry

This method allows for the quantification of cytokine production within individual cells, providing insights into which cell populations are affected by the inhibitor.

Objective: To measure the inhibition of TNF-α production in stimulated peripheral blood mononuclear cells (PBMCs) at a single-cell level.

-

Cell Preparation and Treatment:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque®).[20]

-

Resuspend the cells in appropriate culture media at 1–5 x 10⁶ cells/mL.[19]

-

Aliquot cells into flow cytometry tubes.

-

Pre-treat cells with this compound or vehicle for 1 hour at 37°C.

-

Stimulate the cells with a combination of PMA and Ionomycin, or with LPS, for 4-6 hours at 37°C.[20]

-

Crucially, for the duration of the stimulation, include a protein transport inhibitor such as Brefeldin A or Monensin to trap the cytokines inside the cells.[20]

-

-

Surface Staining (Optional):

-

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

-

If desired, stain for cell surface markers (e.g., CD3, CD14) to identify specific cell populations by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove excess antibodies.

-

Fix the cells using a fixation buffer (e.g., IC Fixation Buffer) for 20 minutes at room temperature to crosslink proteins and stabilize the cell structure.[19]

-

Wash the cells and then permeabilize them by resuspending in a permeabilization buffer (e.g., containing saponin or mild detergent). This allows antibodies to access intracellular targets.

-

-

Intracellular Staining:

-

Incubate the fixed and permeabilized cells with a fluorochrome-conjugated anti-TNF-α antibody for 30-60 minutes at room temperature, protected from light.[21]

-

-

Acquisition and Analysis:

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the final cell pellet in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on the cell population of interest (e.g., monocytes based on forward and side scatter or surface markers) and analyze the percentage of TNF-α positive cells and the median fluorescence intensity (MFI) in the inhibitor-treated samples versus the control.

-

Figure 4. Workflow for Intracellular Cytokine Staining via Flow Cytometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 915365-57-0 | TargetMol | Biomol.com [biomol.com]

- 3. This compound | MAPK | TNF | TargetMol [targetmol.com]

- 4. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cot inhibitor 1 [myskinrecipes.com]

- 7. This compound | C27H27Cl2FN8 | CID 11584834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. xcessbio.com [xcessbio.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. caymanchem.com [caymanchem.com]

- 11. COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative analysis of various in vitro COT kinase assay formats and their applications in inhibitor identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. origene.com [origene.com]

- 16. fortislife.com [fortislife.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. resources.novusbio.com [resources.novusbio.com]

- 19. research.pasteur.fr [research.pasteur.fr]

- 20. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

The Role of Cot Inhibitor-1 in the ERK Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to cellular processes, including proliferation, differentiation, and survival. The Extracellular signal-Regulated Kinase (ERK) cascade is a key MAPK pathway frequently dysregulated in various cancers. Tumor progression locus 2 (Tpl2), also known as Cot or MAP3K8, is a serine/threonine kinase that functions as a critical activator of the ERK pathway. Cot inhibitor-1 is a selective inhibitor of Tpl2 kinase activity, offering a valuable tool for investigating the role of Tpl2 in the ERK signaling cascade and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action within the ERK signaling pathway, detailed experimental protocols for its characterization, and a summary of its quantitative effects.

Introduction to the ERK Signaling Cascade and the Role of Tpl2/Cot

The ERK signaling cascade is a highly conserved pathway that transduces extracellular signals from growth factors and mitogens to the nucleus, ultimately regulating gene expression and cellular responses.[1][2] The canonical pathway is initiated by the activation of cell surface receptors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and c-RAF), which are MAP3Ks. RAF kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2 (MAP2Ks), which in turn phosphorylate and activate ERK1 and ERK2 (MAPKs).[3][4] Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, modulating cellular processes.

Tpl2/Cot is a MAP3K that plays a crucial role in the activation of the MEK/ERK pathway, particularly in the context of inflammation and in certain cancers.[5][6] Tpl2 can phosphorylate and activate MEK1 and MEK2, thereby functioning as an upstream activator of ERK signaling.[6] In some cellular contexts, Tpl2 can drive resistance to RAF inhibitors by reactivating the MAPK pathway downstream of RAF.[7]

This compound: A Selective Tpl2/Cot Kinase Inhibitor

This compound is a small molecule compound identified as a selective inhibitor of Tpl2/Cot kinase.[8] Its inhibitory activity makes it a valuable pharmacological tool to probe the functional role of Tpl2 in cellular signaling and disease models.

Mechanism of Action

This compound exerts its effects by directly binding to the Tpl2 kinase and inhibiting its enzymatic activity. This prevents the phosphorylation and subsequent activation of its primary downstream targets, MEK1 and MEK2. The inhibition of MEK1/2 activation leads to a reduction in the phosphorylation and activation of ERK1/2, thereby blocking the propagation of the signal down the cascade. Some studies suggest that Cot may activate ERK through both MEK-dependent and MEK-independent mechanisms; however, the primary mechanism of action for inhibitors like this compound is through the canonical MEK-dependent pathway.[7]

// Nodes Receptor [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Cot_Tpl2 [label="Cot/Tpl2\n(MAP3K8)", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="Transcription Factors\n(e.g., c-Jun)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cot_Inhibitor [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Receptor -> Ras [color="#5F6368"]; Ras -> RAF [color="#5F6368"]; Ras -> Cot_Tpl2 [style=dashed, color="#5F6368"]; RAF -> MEK [color="#5F6368"]; Cot_Tpl2 -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Transcription [color="#5F6368"]; Transcription -> Cellular_Response [color="#5F6368"]; Cot_Inhibitor -> Cot_Tpl2 [arrowhead=tee, color="#EA4335", penwidth=2.0]; }

Figure 1: Inhibition of the ERK signaling cascade by this compound.

Quantitative Data

The efficacy of this compound and similar Tpl2 inhibitors has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of such inhibitors.

| Inhibitor | Target/Assay | Cell Line/System | IC50 | Reference |

| This compound (compound 28) | Tpl2 Kinase Activity | - | 28 nM | [8] |

| This compound (compound 28) | TNF-alpha Production | Human Whole Blood | 5.7 nM | [8] |

| Tpl2 Kinase Inhibitor 1 | Tpl2 Kinase Activity | - | 50 nM | [9][10] |

| Tpl2 Kinase Inhibitor | Tpl2 Kinase Activity | - | 50 nM | [9] |

| Tpl2 Kinase Inhibitor | TNF-alpha Production | Human Monocytes | 0.7 µM | [9] |

| Tpl2 Kinase Inhibitor | TNF-alpha Production | Human Whole Blood | 8.5 µM | [9] |

| Tpl2 Kinase Inhibitor | Proliferation | KG-1a Leukemia Cells | - (Inhibits at 5 µM) | [9] |

Note: "Tpl2 Kinase Inhibitor 1" and "Tpl2 Kinase Inhibitor" are described as 3-pyridylmethylamino analogs and may be the same or very similar to "this compound".

Studies have also demonstrated a dose-dependent suppression of MEK and ERK phosphorylation in cancer cell lines treated with a small molecule COT kinase inhibitor.[7] This indicates a direct inhibitory effect on the signaling cascade within a cellular context.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on the ERK signaling cascade.

In Vitro Tpl2/Cot Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of Tpl2/Cot.

Materials:

-

Recombinant active Tpl2/Cot enzyme

-

Recombinant inactive MEK1 (as substrate)

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij 35)

-

[γ-³²P]ATP

-

SDS-PAGE gels and buffers

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant Tpl2/Cot enzyme, and the desired concentration of this compound or vehicle (DMSO).

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Add recombinant inactive MEK1 to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of ³²P into MEK1 using a phosphorimager.

-

Quantify the band intensities and calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Inhibitor [label="Prepare Cot\nInhibitor-1 Dilutions", fillcolor="#FFFFFF", fontcolor="#202124"]; Mix_Components [label="Combine Assay Buffer,\nTpl2/Cot, and Inhibitor", fillcolor="#FFFFFF", fontcolor="#202124"]; Pre_Incubate [label="Pre-incubate", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Substrate [label="Add Inactive\nMEK1 Substrate", fillcolor="#FFFFFF", fontcolor="#202124"]; Initiate_Reaction [label="Initiate with\n[γ-³²P]ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate at 30°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Terminate [label="Terminate with\nSDS Loading Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Phosphorimaging\nand Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Inhibitor [color="#5F6368"]; Prepare_Inhibitor -> Mix_Components [color="#5F6368"]; Mix_Components -> Pre_Incubate [color="#5F6368"]; Pre_Incubate -> Add_Substrate [color="#5F6368"]; Add_Substrate -> Initiate_Reaction [color="#5F6368"]; Initiate_Reaction -> Incubate [color="#5F6368"]; Incubate -> Terminate [color="#5F6368"]; Terminate -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }

Figure 2: Workflow for an in vitro Tpl2/Cot kinase assay.

Western Blot Analysis of MEK and ERK Phosphorylation

This protocol details the procedure for assessing the effect of this compound on the phosphorylation status of MEK1/2 and ERK1/2 in cultured cells.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, and an antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK pathway activation.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

If applicable, stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to induce ERK pathway activation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) and a loading control.[11]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

-

Compare the levels of phosphorylated proteins in inhibitor-treated samples to the vehicle-treated control.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity in response to this compound.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from the no-cell control wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

-

// Nodes Cot_Inhibitor [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tpl2_Activity [label="Decreased Tpl2/Cot\nKinase Activity", fillcolor="#FBBC05", fontcolor="#202124"]; MEK_Phos [label="Decreased MEK1/2\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK_Phos [label="Decreased ERK1/2\nPhosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Viability [label="Decreased Cell\nViability/Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cot_Inhibitor -> Tpl2_Activity [label="Direct Inhibition", color="#5F6368"]; Tpl2_Activity -> MEK_Phos [label="Leads to", color="#5F6368"]; MEK_Phos -> ERK_Phos [label="Leads to", color="#5F6368"]; ERK_Phos -> Cell_Viability [label="Results in", color="#5F6368"]; }

Figure 3: Logical flow of the effects of this compound.

Conclusion

This compound is a potent and selective tool for the investigation of the Tpl2/Cot-MEK-ERK signaling axis. The experimental protocols provided in this guide offer a framework for characterizing the biochemical and cellular effects of this inhibitor. The quantitative data presented underscore the efficacy of targeting Tpl2 as a strategy to modulate ERK signaling. For researchers in oncology and inflammation, this compound and similar molecules represent promising avenues for further study and potential therapeutic development. The continued investigation into the role of Tpl2/Cot in various cellular contexts will be crucial for a comprehensive understanding of its function and for the development of novel targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 3. Inhibition of Cot1/Tlp2 oncogene in AML cells reduces ERK5 activation and upregulates p27Kip1 concomitant with enhancement of differentiation and cell cycle arrest induced by silibinin and 1,25-dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay: Inhibition of Tpl2 kinase by ELISA (CHEMBL1000656) - ChEMBL [ebi.ac.uk]

- 5. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cot protooncoprotein activates the dual specificity kinases MEK-1 and SEK-1 and induces differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Registered Report: COT drives resistance to RAF inhibition through MAP kinase pathway reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis for Cot Inhibitor-1 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural underpinnings of inhibitor selectivity for Cancer Osaka Thyroid (Cot) kinase, also known as Tumor Progression Locus 2 (Tpl2) or MAP3K8. Cot is a critical serine/threonine kinase that plays a pivotal role in the inflammatory signaling cascade, making it an attractive target for therapeutic intervention in autoimmune diseases and cancer. This document provides a detailed overview of the structural features of the Cot kinase domain that govern inhibitor binding, quantitative data on inhibitor potency, comprehensive experimental protocols for assessing inhibitor activity and selectivity, and visualizations of key biological pathways and experimental workflows.

Introduction: The Role of Cot in Cellular Signaling

Cot/Tpl2 is a key regulator of the MEK-ERK signaling pathway, which is downstream of pro-inflammatory stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukins.[1] Activation of the Cot signaling cascade is essential for the production of pro-inflammatory cytokines, including TNF-α.[2] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune disorders. The development of potent and selective Cot inhibitors is therefore a significant focus of pharmaceutical research.

The Structural Landscape of the Cot Kinase Domain

The crystal structure of the human Cot kinase domain reveals a unique architecture that provides a basis for the rational design of selective inhibitors. Key structural features that dictate inhibitor binding and selectivity include:

-

A Unique Kinase Domain Fold: The overall fold of the Cot kinase domain presents a distinct topology compared to other kinases, offering opportunities for the development of highly specific inhibitors.[3]

-

The P-loop Insert: A notable feature of the Cot kinase active site is a 15-amino acid insertion within the P-loop (glycine-rich loop). This insert is a key modulator of the size and chemical characteristics of the active site, contributing to the conformational flexibility of this region.[3]

-

Conformational Flexibility and Induced Fit: The active site of Cot kinase is structurally versatile. The binding of different inhibitors can induce significant conformational changes, particularly in the P-loop. This inherent flexibility suggests a strong "induced fit" component to inhibitor binding, which can be exploited to achieve high selectivity.[3]

These structural peculiarities explain the steep structure-activity relationships often observed with Cot inhibitors, where small chemical modifications can lead to large changes in potency and selectivity.[3]

Quantitative Analysis of Cot Inhibitor-1 Potency

Table 1: In Vitro Potency of a Representative Cot Inhibitor

| Target Kinase | IC50 (nM) | Assay Format | Reference |

| Cot (MAP3K8/Tpl2) | 28 | Biochemical Kinase Assay | Wu, J., et al. (2009) |

| Other Kinases | Data not publicly available in search results |

Note: The IC50 value is for a representative potent compound from the series described in Wu, J., et al. Bioorg. Med. Chem. Lett. 2009, 19(13), 3485-3488. The full kinase selectivity profile is detailed within the full publication but not accessible through the performed searches.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the characterization of Cot inhibitors.

In Vitro Kinase Assay: Caliper Microfluidic Mobility Shift Assay

This assay is a high-throughput method for measuring kinase activity by detecting the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.

Materials:

-

Recombinant human Cot/Tpl2 enzyme

-

Fluorescently labeled peptide substrate (e.g., a peptide derived from MEK1)

-

ATP

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM DTT)

-

Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)

-

This compound (or test compound) dissolved in DMSO

-

384-well microplates

-